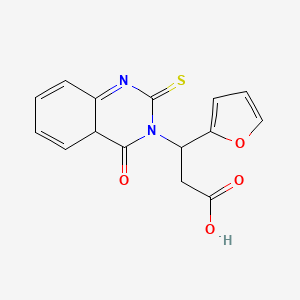

3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid

Beschreibung

The compound 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid features a quinazolinone core substituted with a sulfanylidene group (C=S) at position 2 and a furan-2-yl moiety at position 3, linked to a propanoic acid side chain. This structure combines heterocyclic motifs known for diverse bioactivities. The furan ring contributes to π-π interactions and solubility modulation. Synthetically, similar compounds are prepared via acid-catalyzed Friedel-Crafts alkylation or Lewis acid-mediated reactions, as demonstrated in studies of 3-(furan-2-yl)propanoic acid derivatives .

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-3-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-13(19)8-11(12-6-3-7-21-12)17-14(20)9-4-1-2-5-10(9)16-15(17)22/h1-7,9,11H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUPBFHCCPLZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(=NC(=S)N(C2=O)C(CC(=O)O)C3=CC=CO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Ring: Starting from a suitable precursor such as furfural, the furan ring can be synthesized through cyclization reactions.

Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid with isothiocyanates under specific conditions to form the quinazolinone structure.

Coupling Reaction: The furan ring and the quinazolinone moiety are then coupled through a propanoic acid linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The furan ring and quinazolinone moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.

Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine

Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

Material Science:

Wirkmechanismus

The mechanism of action of 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and quinazolinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfur atom in the quinazolinone moiety may also play a role in binding to metal ions or other cofactors, affecting the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd): Replaces the quinazolinone core with a quinoxaline ring and lacks the sulfanylidene group. Exhibits lower antimicrobial activity compared to sulfanylidene-containing analogs, highlighting the importance of the C=S group in target binding .

- Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate: Shares the quinazolinone core but substitutes the furan with a phenyl group and uses a methyl ester.

Activity Comparison

Thiazolidinone and Thiazolidine Derivatives

Antiviral Analogues

- Claficapavir (3-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid): Replaces the quinazolinone with a thiazolidinone ring. The chlorophenyl-furan substituent confers potent antiviral activity, suggesting that halogenated aromatic groups enhance target specificity .

- T27760 (3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid): Substitutes the chlorophenyl group in claficapavir with a nitrophenyl group.

Key Differences

Propanoic Acid Derivatives with Heterocyclic Modifications

- 3-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-propionic acid: Incorporates an oxadiazole ring instead of quinazolinone. Oxadiazoles are metabolically stable but lack the sulfanylidene group, reducing electrophilic reactivity .

- 3-[3-(furan-2-yl)prop-2-enamido]propanoic acid: Features an acrylamide linker, enhancing conformational flexibility. This structural variation may improve binding to enzymes like cyclooxygenase, as seen in anti-inflammatory propanoic acid analogs .

Pharmacological Comparisons with Simple Propanoic Acid Analogs

- 3-(3′-Hydroxyphenyl)propanoic acid: Demonstrates anti-inflammatory and anti-diabetic activities but lacks heterocyclic complexity. The hydroxyl group facilitates hydrogen bonding, enhancing solubility .

- 3-(3′,4′-Dihydroxyphenyl)acetic acid: Shows superior anticancer activity compared to mono-hydroxylated analogs, emphasizing the role of polyphenolic substituents in redox modulation .

Biologische Aktivität

3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 318.35 g/mol. The structure features a furan ring and a tetrahydroquinazoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.35 g/mol |

| LogP | 1.4017 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

| Polar Surface Area | 71.213 Ų |

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of tetrahydroquinazoline compounds have significant antimicrobial properties. For instance, compounds with similar structures have been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting growth.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydroquinazolines were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some showing minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

2. Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cells through various pathways.

Case Study:

A recent study highlighted that tetrahydroquinazoline derivatives exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways leading to programmed cell death .

3. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties associated with this compound. It has been suggested that the furan moiety may contribute to the inhibition of pro-inflammatory cytokines.

Research Findings:

In vitro studies demonstrated that compounds containing furan rings reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The presence of the sulfanylidene group may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation: The structural features allow binding to specific receptors associated with inflammation and cancer proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.